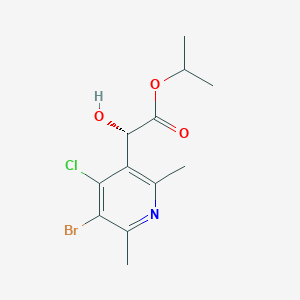![molecular formula C19H17ClN2O4 B14902241 [(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a chlorophenyl group, and a dihydroisoxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid typically involves multiple steps, including the formation of the dihydroisoxazole ring and the introduction of the benzylcarbamoyl and chlorophenyl groups. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Dihydroisoxazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylcarbamoyl Group: This can be achieved through a reaction with benzyl isocyanate or a similar reagent.
Introduction of the Chlorophenyl Group: This step typically involves a substitution reaction using a chlorophenyl precursor.
Industrial Production Methods
Industrial production of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-(5-(Carbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the benzyl group.
(S)-2-(5-(Benzylcarbamoyl)-3-phenyl-4,5-dihydroisoxazol-5-yl)acetic acid: Similar structure but lacks the chlorine atom.
Uniqueness
(S)-2-(5-(Benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid is unique due to the presence of both the benzylcarbamoyl and chlorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
特性
分子式 |
C19H17ClN2O4 |
|---|---|
分子量 |
372.8 g/mol |
IUPAC名 |
2-[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN2O4/c20-15-9-5-4-8-14(15)16-10-19(26-22-16,11-17(23)24)18(25)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,25)(H,23,24)/t19-/m0/s1 |
InChIキー |
UDHUJNJILLNDIT-IBGZPJMESA-N |
異性体SMILES |
C1C(=NO[C@@]1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
正規SMILES |
C1C(=NOC1(CC(=O)O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)

![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
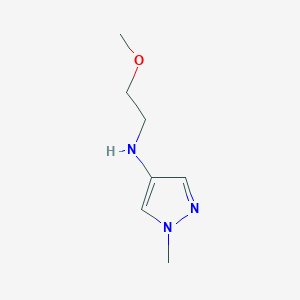
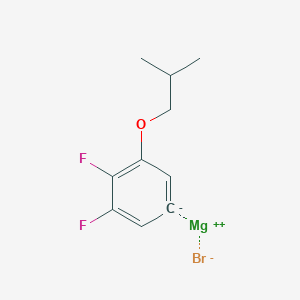
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
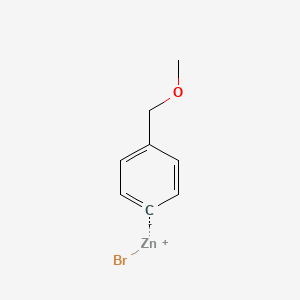
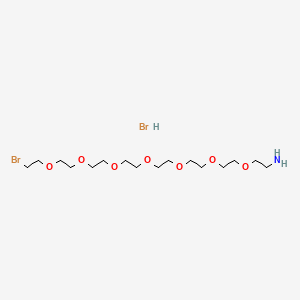
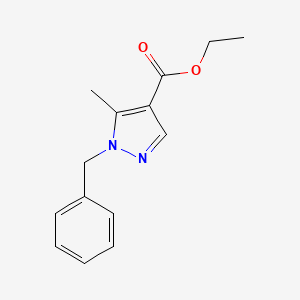
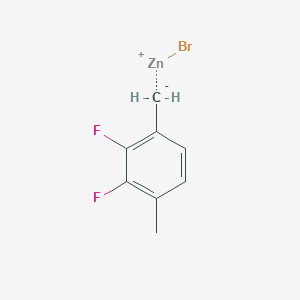
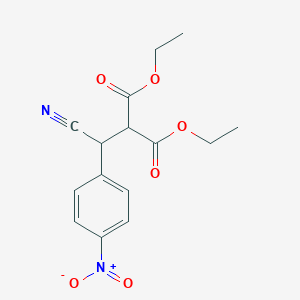

![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
